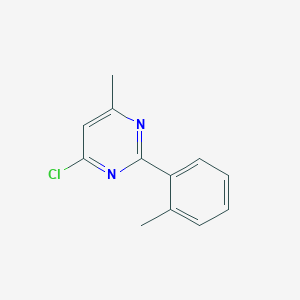

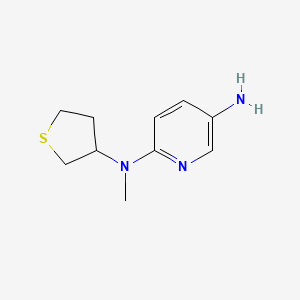

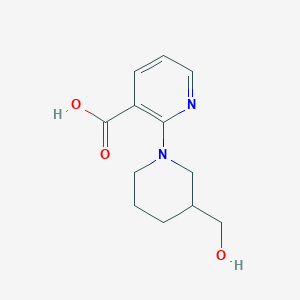

![molecular formula C9H10FNO2 B1462670 N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide CAS No. 1153759-06-8](/img/structure/B1462670.png)

N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide

Overview

Description

“N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide” is a chemical compound with the molecular formula C11H14FNO2 . It is also known by other names such as flufenacet-alcohol, 4’-Fluoro-N-isopropyl-2-hydroxyacetanilide, and Chlorimuron Impurity 11 (Ethametsulfuron-methyl) .

Molecular Structure Analysis

The molecular structure of “N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide” is represented by the linear formula: C11H14FNO2 .Physical And Chemical Properties Analysis

“N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide” has a predicted boiling point of 323.8±27.0 °C, a predicted density of 1.199±0.06 g/cm3, and a predicted vapor pressure of 0.083-0.522Pa at 20-50℃ . It is a solid at room temperature .Scientific Research Applications

-

N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF) : This compound is structurally similar to the one you mentioned. It has been studied by the extended Scientific Committee of the EMCDDA. The risk assessment was carried out in the field of pharmacology and toxicology . The methods of application or experimental procedures are not specified in the available information. The outcomes of this research contributed to the decision by the Commission on Narcotic Drugs (CND) to place 4F-iBF in Schedule I of the Single Convention on Narcotic Drugs of 1961 .

-

Indole derivatives : Although not directly related to your compound, indole derivatives have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The methods of application or experimental procedures are not specified in the available information. The outcomes of this research have revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

4-Fluoromethylphenidate (4F-MPH) : This compound is a stimulant drug that acts as a higher potency dopamine reuptake inhibitor than the closely related methylphenidate . The specific scientific field would be neuropharmacology . The methods of application or experimental procedures are not specified in the available information. The outcomes of this research are not specified in the available information.

Safety And Hazards

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-8-3-1-7(2-4-8)5-11-9(13)6-12/h1-4,12H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSERADXKQLENBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Methyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1462592.png)

![4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462596.png)

![3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol](/img/structure/B1462604.png)

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-3-carboxylic acid](/img/structure/B1462606.png)

![6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1462609.png)